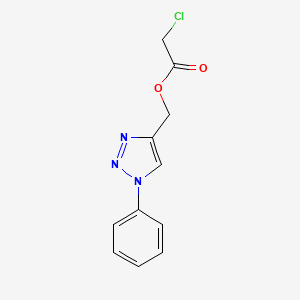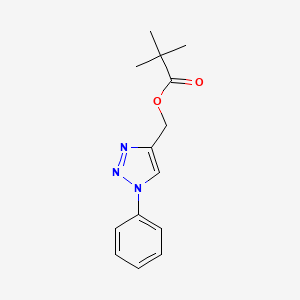![molecular formula C18H15FN2O2S B3127909 N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N'-phenylurea CAS No. 338756-19-7](/img/structure/B3127909.png)
N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N'-phenylurea
Overview
Description
N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N’-phenylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorobenzyl group, a thienyl group, and a phenylurea moiety
Preparation Methods
The synthesis of N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N’-phenylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-fluorobenzyl alcohol, 2-thiophenecarboxylic acid, and phenyl isocyanate.
Reaction Conditions: The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Synthetic Route: The synthetic route generally involves the esterification of 4-fluorobenzyl alcohol with 2-thiophenecarboxylic acid to form an ester intermediate. This intermediate is then reacted with phenyl isocyanate to yield N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N’-phenylurea.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, scaling up the process, and purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N’-phenylurea has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N’-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The pathways affected by the compound can include signal transduction pathways, metabolic pathways, and gene expression pathways. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N’-phenylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}-N’-phenylurea and N-{3-[(4-methylbenzyl)oxy]-2-thienyl}-N’-phenylurea share structural similarities but differ in their substituents.
Uniqueness: The presence of the fluorobenzyl group in N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N’-phenylurea imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methoxy]thiophen-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-8-6-13(7-9-14)12-23-16-10-11-24-17(16)21-18(22)20-15-4-2-1-3-5-15/h1-11H,12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMMRXWYZTURNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CS2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester](/img/structure/B3127828.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate](/img/structure/B3127833.png)
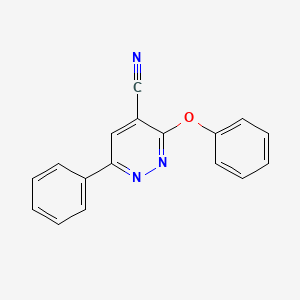
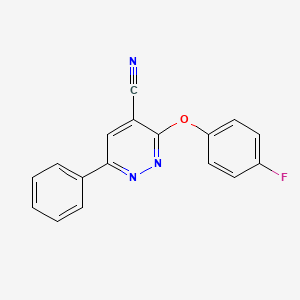
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)
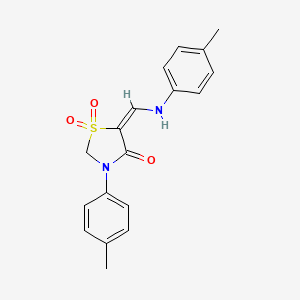
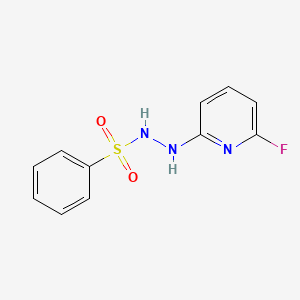
![4-[2-(Dimethylsulfamoylamino)ethyl]morpholine](/img/structure/B3127894.png)
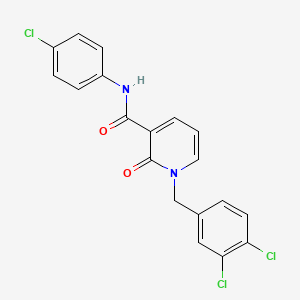
![[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B3127902.png)
![2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B3127905.png)
